5-Deoxy α-L-Nucleoside Analogues Exhibit >150-Fold Superior Antiviral Potency Against HCMV Compared to Alternative Substituted Derivatives
In a direct head-to-head comparison of α-nucleoside benzimidazole analogues, the 5-deoxy α-L-lyxofuranosyl derivatives demonstrated significantly superior antiviral activity against human cytomegalovirus (HCMV, Towne strain) compared to 2-isopropylamino or 2-cyclopropylamino substituted analogues. The 5-deoxy α-L analogues exhibited IC50 values of 0.2–0.4 µM in plaque reduction assays and IC90 values of 0.2–2 µM in yield reduction assays. In stark contrast, the corresponding 2-isopropylamino and 2-cyclopropylamino derivatives were markedly less potent, with IC50 values of 60–100 µM and IC90 values of 17–100 µM under identical assay conditions [1].
| Evidence Dimension | Antiviral activity (IC50, IC90) against HCMV Towne strain |
|---|---|
| Target Compound Data | 5-deoxy α-L-lyxofuranosyl analogues: IC50 = 0.2–0.4 µM (plaque assay); IC90 = 0.2–2 µM (yield reduction assay) |
| Comparator Or Baseline | 2-isopropylamino or 2-cyclopropylamino substituted analogues: IC50 = 60–100 µM (plaque assay); IC90 = 17–100 µM (yield reduction assay) |
| Quantified Difference | Target compounds are 150–500× more potent based on IC50 values (0.2–0.4 µM vs. 60–100 µM) |
| Conditions | HCMV Towne strain; plaque reduction assay and yield reduction assay in HFF cells |
Why This Matters
The >150-fold potency differential against a clinically relevant viral target directly informs selection for antiviral nucleoside development programs requiring high target engagement at low concentrations.
- [1] Migawa, M. T.; Girardet, J.-L.; Walker, J. A.; Koszalka, G. W.; Chamberlain, S. D.; Drach, J. C.; Townsend, L. B. Design, Synthesis, and Antiviral Activity of α-Nucleosides: d- and l-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. J. Med. Chem. 1998, 41 (8), 1242–1251. https://doi.org/10.1021/jm970545c View Source
